
3-Azidopropanoic acid-PFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azidopropanoic acid-PFP ester is a compound that serves as an azidopropanoic acid linker containing an activated pentafluorophenyl (PFP) ester. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidopropanoic acid-PFP ester typically involves the reaction of 3-azidopropanoic acid with pentafluorophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azidopropanoic acid-PFP ester undergoes several types of chemical reactions, primarily involving its azide and ester functional groups:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms triazole linkages when the azide group reacts with alkynes in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), forming triazole linkages without the need for a copper catalyst.
Amide Bond Formation: The activated PFP ester reacts with amine groups to form stable amide bonds.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper source and reducing agent, respectively.
SPAAC: No additional reagents are required, as the reaction is driven by the strain in the alkyne.
Amide Bond Formation: The reaction typically occurs in the presence of a base such as triethylamine.
Major Products
Triazole Linkages: Formed from CuAAC and SPAAC reactions.
Amide Bonds: Formed from the reaction with amines.
Applications De Recherche Scientifique
3-Azidopropanoic acid-PFP ester is widely used in various scientific research fields:
Mécanisme D'action
The mechanism of action of 3-Azidopropanoic acid-PFP ester involves its functional groups:
Azide Group: Participates in cycloaddition reactions with alkynes, forming stable triazole linkages.
PFP Ester: Reacts with amine groups to form amide bonds, providing a stable linkage between molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azidopropanoic acid: Contains an azide moiety and carboxylic acid group, used in similar click chemistry reactions.
Pentafluorophenyl Esters: A class of compounds with activated esters used for amide bond formation.
Uniqueness
3-Azidopropanoic acid-PFP ester is unique due to its dual functionality, allowing it to participate in both click chemistry reactions and amide bond formation. This versatility makes it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H4F5N3O2 |
|---|---|
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-azidopropanoate |
InChI |
InChI=1S/C9H4F5N3O2/c10-4-5(11)7(13)9(8(14)6(4)12)19-3(18)1-2-16-17-15/h1-2H2 |
Clé InChI |
FRSRZMNVGWVIJB-UHFFFAOYSA-N |
SMILES canonique |
C(CN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


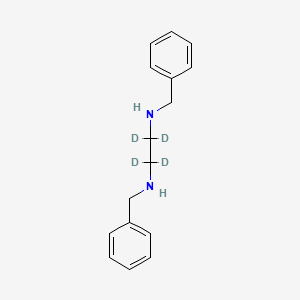

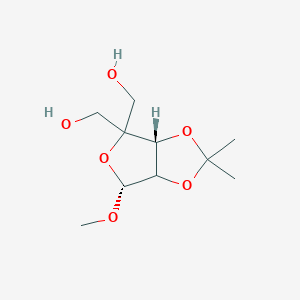
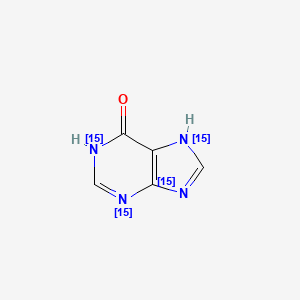
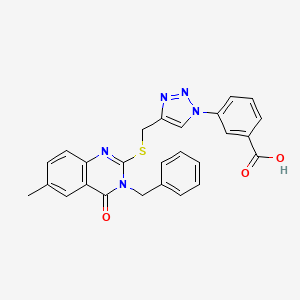
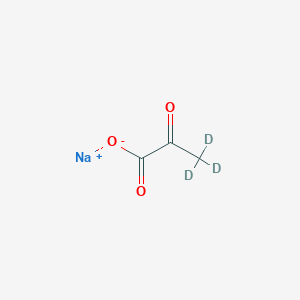
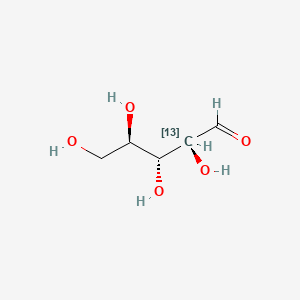
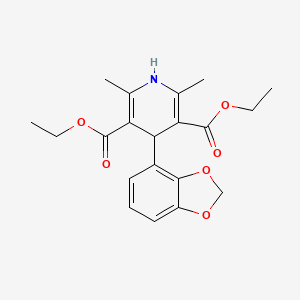

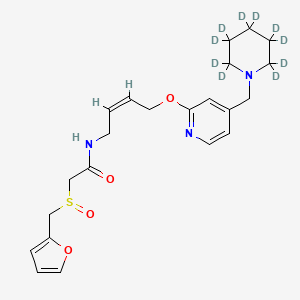
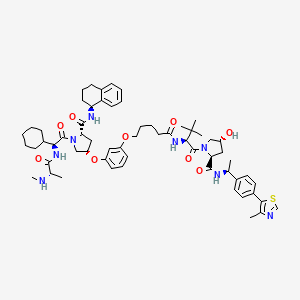
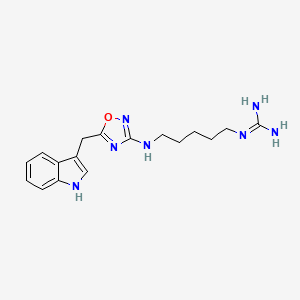

![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
